[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid
Description
IUPAC Nomenclature Breakdown and Stereochemical Descriptors
The systematic IUPAC name of this compound provides a complete description of its molecular architecture and stereochemical configuration. The primary sulfonium cation is designated as [(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium , while the counterions are 4-methylbenzenesulfonate and 4-methylbenzenesulfonic acid .
Breaking down the cation:
- The sulfonium center is bonded to three groups:
- A (3S)-3-amino-3-carboxypropyl side chain (derived from L-methionine).
- A [(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl group (the adenosine moiety).
- A methyl group.
Stereochemical descriptors specify the absolute configuration:
- 3S for the amino acid side chain, consistent with L-methionine’s chirality.
- 2S, 3S, 4R, 5R for the ribose ring, indicating the stereochemistry of the hydroxyl groups and the adenosine linkage.
The anion component comprises 4-methylbenzenesulfonate (tosylate) and 4-methylbenzenesulfonic acid , which stabilize the sulfonium cation through ionic interactions.
| IUPAC Component | Structural Role | Stereochemical Descriptors |
|---|---|---|
| (3S)-3-amino-3-carboxypropyl | Methionine-derived side chain | 3S (L-configuration) |
| (2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl | Adenosine moiety | 2S, 3S, 4R, 5R (ribose) |
| Methylsulfanium | Central sulfonium group | N/A |
| 4-methylbenzenesulfonate | Counterion | Planar aromatic ring |
Comparative Analysis of Trivial Names and Research Designations
This compound is recognized by multiple trivial and research-specific designations, reflecting its relationship to S-adenosylmethionine (SAM) and its salt forms:
- S-Adenosyl-L-methionine tosylate : The term "tosylate" refers to the 4-methylbenzenesulfonate counterion, a common stabilizing agent for sulfonium compounds.
- SAM p-toluenesulfonate salt : Emphasizes the para-methyl substitution on the benzene ring of the sulfonate group.
- AdoMet tosylate : Derived from "adenosylmethionine," abbreviated in biochemical contexts.
Research designations include:
- CAS 52248-03-0 : Associated with the tosylate salt form.
- CAS 71914-80-2 : Alternate registry entry for the p-toluenesulfonate variant.
| Trivial Name | Basis of Nomenclature | Key Feature |
|---|---|---|
| S-Adenosyl-L-methionine tosylate | Functional group + counterion | Tosylate stabilization |
| SAM p-toluenesulfonate salt | Acronym + counterion | Para-methyl group |
| Ademetionine tosylate | INN (International Nonproprietary Name) | Pharmacological context |
These names highlight the compound’s role as a stabilized SAM analogue, critical for enzymatic methyltransferase studies.
Structural Relationship to S-Adenosylmethionine (SAM) Analogues
The core structure aligns with SAM, a universal methyl donor in biological systems, but differs in its counterion configuration:
SAM Analogue Core :
Modifications in This Compound :
| Feature | SAM Disulfate | SAM Tosylate |
|---|---|---|
| Counterions | Sulfate groups | Tosylate + sulfonic acid |
| Solubility | High in water | 250 mg/mL in water |
| Stability | Prone to degradation | Enhanced thermal stability |
Properties
Molecular Formula |
C43H54N6O17S5 |
|---|---|
Molecular Weight |
1087.3 g/mol |
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C15H22N6O5S.4C7H8O3S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;4*1-6-2-4-7(5-3-6)11(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);4*2-5H,1H3,(H,8,9,10)/t7-,8+,10+,11+,14+,27?;;;;/m0..../s1 |
InChI Key |
FHDMRCBKJBDBDR-INKMGEERSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this sulfonium compound typically follows a multi-step organic synthesis approach, involving:
- Construction of the adenosine moiety with correct stereochemistry.
- Introduction of the methylsulfonium group on the 5’-position of adenosine.
- Attachment of the 3-amino-3-carboxypropyl side chain.
- Formation of the 4-methylbenzenesulfonate salt for isolation.
Key Synthetic Steps
Step 1: Synthesis of Adenosine Derivative
- The starting material is often adenosine or a protected form of it.
- The ribose sugar is maintained in a stereochemically defined form (2S,3S,4R,5R).
- Protection/deprotection strategies are employed to selectively functionalize the 5’-hydroxyl group.
Step 2: Introduction of the Methylsulfonium Group
- The 5’-hydroxyl group of adenosine is converted into a good leaving group (e.g., tosylate using p-toluenesulfonyl chloride).
- Nucleophilic substitution with methylthiol or methylsulfide derivatives introduces the methylsulfanium moiety.
- Oxidation of the methylsulfide to methylsulfonium can be achieved under controlled conditions.
Step 3: Attachment of the 3-Amino-3-Carboxypropyl Side Chain
- The side chain is introduced via alkylation or substitution reactions using protected amino acid derivatives.
- The stereochemistry at the 3-position is controlled to ensure the (3S) configuration.
- Protection groups on the amino and carboxyl groups are used during synthesis and removed in the final steps.
Step 4: Formation of the 4-Methylbenzenesulfonate Salt
- The free base sulfonium compound is reacted with 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) to form the tosylate salt.
- This salt form enhances the compound’s stability, solubility, and crystallinity, facilitating purification and handling.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Protection of adenosine 5’-OH | TBDMS-Cl, imidazole, DMF | >90 | Protects hydroxyls except 5’-OH |
| 2 | Tosylation of 5’-OH | p-Toluenesulfonyl chloride, pyridine, 0°C | 85-93 | Forms 5’-tosylate intermediate |
| 3 | Nucleophilic substitution | Methylthiol or methyl sulfide, base | 70-80 | Introduces methylsulfide group |
| 4 | Oxidation to sulfonium | Peracids (e.g., m-CPBA), controlled temp | 75-85 | Converts sulfide to sulfonium salt |
| 5 | Side chain attachment | Protected 3-amino-3-carboxypropyl halide, base | 60-75 | Alkylation with stereocontrol |
| 6 | Deprotection and salt formation | Acidic conditions, p-toluenesulfonic acid | 80-90 | Final salt crystallization |
Notes on Scalability and Practical Considerations
- The tosylation step is critical and generally proceeds smoothly with tertiary alcohols in this context, as supported by comparative studies on tosylation efficiency.
- The stereochemical integrity of the sugar moiety must be preserved throughout the synthesis, requiring mild conditions during substitution and oxidation.
- Oxidation to the sulfonium salt must be controlled to prevent over-oxidation or degradation.
- The final salt formation with 4-methylbenzenesulfonic acid enhances compound stability and is a standard approach in preparing sulfonium salts for pharmaceutical use.
Detailed Research Findings and Analytical Data
Analytical Characterization
- NMR Spectroscopy (1H, 13C): Confirms the presence of the adenine ring, ribose protons, and methylsulfonium signals.
- Mass Spectrometry: Molecular ion peaks consistent with molecular weight ~399.15 g/mol for the cation.
- X-ray Crystallography: Used to confirm stereochemistry and salt formation with 4-methylbenzenesulfonate.
- HPLC Purity: Typically >98% after final purification steps.
Summary Table of Preparation Method Features
| Feature | Description | Reference/Notes |
|---|---|---|
| Starting Material | Adenosine or protected adenosine derivatives | Commercially available or synthesized |
| Key Intermediate | 5’-O-tosyladenosine | Tosylation step critical |
| Sulfonium Introduction | Nucleophilic substitution with methylthiol, then oxidation | Controlled oxidation conditions needed |
| Side Chain Attachment | Alkylation with protected amino acid derivatives | Stereochemical control essential |
| Salt Formation | Reaction with 4-methylbenzenesulfonic acid | Enhances stability and crystallinity |
| Typical Yields | 60-93% per step, overall moderate to good | Depends on reaction optimization |
| Analytical Confirmation | NMR, MS, X-ray, HPLC | Ensures purity and stereochemistry |
Chemical Reactions Analysis
Types of Reactions
[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The sulfonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups may yield nitro derivatives, while reduction of the carboxylic acid groups may produce alcohols.
Scientific Research Applications
Structure and Composition
The compound has the following characteristics:
- Molecular Formula : C22H30N6O8S2
- Molecular Weight : 571 Da
- IUPAC Name : (3S)-3-amino-3-carboxypropylmethylsulfanium 4-methylbenzenesulfonate
- CAS Number : 52248-03-0
Physical Properties
| Property | Value |
|---|---|
| LogP | -5.32 |
| Heavy Atoms Count | 38 |
| Rotatable Bonds Count | 8 |
| Polar Surface Area (Å) | 183 |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 5 |
These properties indicate a highly polar compound with multiple functional groups that may facilitate interactions with biological molecules.
Biochemical Research
The compound's structure suggests that it may play a role as a substrate or inhibitor in enzymatic reactions. Its similarity to nucleosides positions it as a potential candidate for studying nucleic acid metabolism and related enzymatic pathways.
Case Study: Nucleoside Analogues
Research has shown that similar compounds can act as inhibitors of nucleoside transporters, which are crucial for cellular uptake of nucleosides. This could open avenues for developing antiviral or anticancer therapies by targeting nucleotide metabolism.
Pharmacological Applications
Given its structural features, the compound may exhibit pharmacological activity. Its sulfonium group suggests potential interactions with biological systems that could lead to therapeutic effects.
Case Study: Antiviral Activity
In studies involving purine derivatives, compounds structurally related to this one have demonstrated antiviral properties against various viruses by inhibiting viral replication mechanisms. Further exploration of this compound could yield insights into new antiviral agents.
Drug Development
The unique properties of this compound make it suitable for drug formulation and development. Its solubility and stability can be optimized for use in pharmaceutical applications.
Case Study: Formulation Strategies
Recent advancements in drug delivery systems have utilized similar compounds to enhance bioavailability and targeted delivery of therapeutics. Research focusing on modifying the solubility profile of this compound could lead to improved formulations for clinical use.
Mechanism of Action
The mechanism of action of [(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The amino and carboxy groups can form hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity and function. The sulfonium group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The table below summarizes key structural and functional differences:
Key Observations:
SAMe Comparison :
- The target compound and SAMe share the sulfonium-adenine core but differ in the side chain: SAMe has a methionine-derived backbone, while the target compound features a carboxypropyl group. This modification may alter substrate specificity in methylation reactions .
- The tosylate counterion in the target compound likely improves stability compared to SAMe, which is prone to decomposition in aqueous solutions .
Stereoisomerism :
- The (3S) configuration in the target compound contrasts with the (3R) isomer in . Such stereochemical differences can significantly impact binding affinity to enzymes like CARM1 (co-activator-associated arginine methyltransferase 1), though experimental validation is pending .
Functional Group Variations: The sulfanyl analogue () replaces the sulfonium group with a sulfanyl (-S-) moiety, eliminating the positive charge.
Methodological Approaches for Comparison
Computational Similarity Metrics
- Tanimoto and Dice Coefficients : These indices (0.5–1.0) quantify structural overlap using Morgan fingerprints or MACCS keys. The target compound and SAMe likely exhibit high similarity (>0.7) due to shared adenine-sulfonium motifs but lower scores (<0.5) with ADP or sulfanyl analogues .
- Murcko Scaffolds : Both the target compound and SAMe share a common adenine-oxolane scaffold, classified under the same structural motif. In contrast, ADP’s diphosphate group places it in a distinct chemotype cluster .
Proteomic Interaction Signatures (CANDO Platform)
- The CANDO platform predicts that the target compound and SAMe will exhibit similar proteomic interaction profiles due to their shared sulfonium-adenine core. However, the carboxypropyl side chain may introduce unique interactions with enzymes like glutamate carboxypeptidase II or folate receptors .
Biological Activity
The compound known as [(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid is a complex organic molecule with significant biological implications. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's chemical formula is , and it features a unique structure that includes a sulfonium group and multiple hydroxyl groups. This structural complexity contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 445.51 g/mol |
| Structure | [(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium |
| Solubility | Soluble in water |
| Stability | Stable under physiological conditions |
The biological activity of this compound is largely attributed to its role as a methyl donor in biological systems. It is structurally related to S-Adenosylmethionine (SAM) , a crucial methyl donor involved in various methylation reactions within the body. The compound may inhibit or modulate the activity of specific methyltransferases, impacting gene expression and protein function.
Key Mechanisms:
- Methylation of RNA : Similar to SAM, this compound can potentially methylate RNA molecules, affecting their stability and translation.
- Inhibition of Viral Replication : Research has indicated that compounds similar to SAM can inhibit viral replication by disrupting the interaction between viral proteins and RNA substrates essential for replication .
- Regulation of Gene Expression : By acting as a methyl donor, it may influence epigenetic modifications that regulate gene expression patterns.
Biological Activity in Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
- Inhibition of Viral Enzymes :
- Effects on Cellular Metabolism :
- Antitumor Activity :
Potential Therapeutic Applications
Given its mechanisms of action and biological activities, the compound shows promise in several therapeutic areas:
- Antiviral Therapy : Its ability to inhibit viral replication positions it as a candidate for developing antiviral drugs targeting RNA viruses.
- Cancer Treatment : The antitumor properties suggest potential use in oncology as a chemotherapeutic agent.
- Metabolic Disorders : Its role in regulating metabolic pathways could be explored for treating conditions like obesity or diabetes.
Q & A
Q. What are the optimal synthetic routes and characterization methods for this compound?
The compound shares structural similarities with S-adenosylmethionine (SAM-e) derivatives. Synthesis typically involves enzymatic methylation of methionine or chemical coupling of adenosine with sulfonium precursors. Key steps include:
- Counterion exchange : Replace unstable counterions (e.g., chloride) with 4-methylbenzenesulfonate to enhance stability .
- Characterization : Use high-resolution mass spectrometry (HR-MS) with electrospray ionization (ESI) in positive-ion mode (as in ) and H/C NMR to confirm stereochemistry and purity .
Q. How can researchers ensure compound stability during experimental workflows?
Instability arises from sulfonium bond hydrolysis and oxidation. Mitigation strategies include:
Q. What analytical techniques validate compound purity and concentration?
- HPLC-MS : Use a C18 column with mobile phase gradients (e.g., acetonitrile/0.1% formic acid) and monitor m/z 399.1 ([M+H]) for quantification .
- UV-Vis : Detect absorbance at 260 nm (adenine moiety) for rough concentration estimates .
Advanced Research Questions
Q. How to design experiments assessing its role in DNA methylation and gene regulation?
Q. How to resolve contradictions in its epigenetic efficacy across studies?
Discrepancies may arise from batch variability or experimental conditions. Solutions include:
Q. What in silico approaches predict its interactions with methyltransferases?
- Molecular docking : Use AutoDock Vina to model binding to human DNMT1 (PDB: 4WXX). Prioritize residues involved in SAM-e binding (e.g., Glu1169, Arg1312) .
- MD simulations : Run 100-ns simulations in GROMACS to assess sulfonium group stability in the active site .
Q. How do counterions (4-methylbenzenesulfonate) affect bioavailability?
Q. What structural analogs retain methyltransferase activity while improving stability?
Q. Can synergistic combinations enhance its neuropsychiatric efficacy?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
